molecular formula C14H19N3O6S B11623540 Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B11623540
M. Wt: 357.38 g/mol
InChI Key: CCTMKTXLKTUTEQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate is a sulfonamide-based piperazine derivative characterized by a 4-methyl-3-nitrobenzenesulfonyl group and an ethyl ester moiety. The meta-nitro and para-methyl substituents on the aryl sulfonyl group likely modulate electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

IUPAC Name

ethyl 4-(4-methyl-3-nitrophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O6S/c1-3-23-14(18)15-6-8-16(9-7-15)24(21,22)12-5-4-11(2)13(10-12)17(19)20/h4-5,10H,3,6-9H2,1-2H3

InChI Key

CCTMKTXLKTUTEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using ethyl chloroformate or similar reagents.

    Attachment of the 4-methyl-3-nitrobenzenesulfonyl group: This is usually done through sulfonylation reactions, where the piperazine ring is reacted with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the carboxylic acid derivative.

    Substitution: The major products would depend on the nucleophile used but could include various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds containing piperazine moieties exhibit diverse biological activities, including anti-tumor effects.

Case Study: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of piperazine derivatives, including those similar to this compound. The results showed promising cytotoxicity against various cancer cell lines, suggesting that the sulfonamide group may enhance the anticancer properties through enzyme inhibition or receptor modulation .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes involved in cancer metabolism. The nitrophenyl sulfonamide structure may facilitate binding to target enzymes, inhibiting their activity and thereby disrupting cancer cell proliferation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic pathway often includes:

  • Formation of the piperazine ring.
  • Introduction of the sulfonamide group.
  • Final esterification to yield the target compound.

Optimizing these synthetic routes is crucial for developing this compound for further biological evaluation.

This compound has demonstrated various biological activities beyond anticancer properties:

  • Antimicrobial Effects : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Properties : Research suggests that sulfonamide compounds may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfonyl group could participate in binding interactions with proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and biological activities of the target compound and its analogues:

Compound Name & Source Molecular Weight (g/mol) Key Structural Features Biological Activity/Application
Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate (Target) ~425.43 4-Methyl-3-nitrobenzenesulfonyl; ethyl ester Hypothesized kinase inhibition
tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate 383.40 4-Nitrobenzenesulfonyl; tert-butyl ester Intermediate for apoptotic agents
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate 489.99 Chloro-methylphenyl; methylsulfonamide; ethyl ester Not specified
Ethyl 4-[(4-{[(2E)-6-methoxy-3-methylbenzothiazol-2-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate ~609.66 Benzothiazole-carbamoyl; ethyl ester Potential photoredox applications
tert-Butyl (R)-4-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonimidoyl)piperazine-1-carboxylate ~487.62 Sulfonimidoyl; tert-butyl ester; chirality Chiral intermediate in synthesis
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate ~440.52 Hydroxy-phenethyl; methylsulfonyl; ethyl ester Antimycobacterial activity

Key Research Findings

Electronic and Steric Effects
  • Nitro Group Positioning: The target compound’s meta-nitro group (vs.
  • Methyl Substituent : The para-methyl group on the aryl ring could improve lipophilicity and membrane permeability compared to unsubstituted analogues (e.g., ).
Ester Group Influence
  • Ethyl vs. tert-Butyl Esters : Ethyl esters (target, ) generally exhibit better hydrolytic stability than tert-butyl esters (), which are prone to acidic cleavage. This difference impacts bioavailability and synthetic utility.

Contradictions and Limitations

  • Para-Nitro Superiority : highlights para-nitro derivatives as more effective in apoptosis pathways, conflicting with the hypothesis that meta-substitution could enhance selectivity.
  • Steric Hindrance Trade-offs : Bulky substituents (e.g., benzothiazole in ) improve target engagement but may reduce solubility, as seen in .

Biological Activity

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including structure-activity relationships, biological evaluations, and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O4S
  • Melting Point : 114 - 116 °C
  • Purity : ≥95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been shown to modulate the activity of glycine transporters and other neurotransmitter systems, which are crucial in neurological and psychiatric disorders. Specifically, it acts as an inhibitor of GlyT-1 (glycine transporter type 1), contributing to increased levels of glycine in the central nervous system, which may have implications for treating conditions such as schizophrenia and anxiety disorders .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperazine derivatives, indicating that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance:

CompoundPathogenMIC (μg/mL)
Compound AE. coli10
Compound BS. aureus5
Ethyl derivativeMRSA2

These findings suggest that ethyl derivatives can be potent against resistant strains, highlighting their potential as therapeutic agents .

Neuropharmacological Effects

In vivo studies have demonstrated that this compound significantly influences neurotransmitter levels in animal models. For example, administration led to increased glycine levels in the medial prefrontal cortex, which is associated with improved cognitive function and reduced anxiety-like behaviors in rodent models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and sulfonamide group significantly affect the compound's potency and selectivity. For instance:

  • Sulfonamide Modifications : Alterations in the sulfonamide moiety have been linked to enhanced inhibitory effects on GlyT-1.
  • Aromatic Substituents : The presence of electron-withdrawing groups on the aromatic ring increases the compound's overall activity against bacterial strains.

Case Study 1: GlyT-1 Inhibition

A study focused on a series of piperazine derivatives showed that one analogue exhibited high selectivity for GlyT-1 with an IC50 value of 50 nM. This compound demonstrated efficacy in reducing symptoms in a rodent model of schizophrenia, suggesting that similar compounds could be developed for clinical use .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of ethyl derivatives against multi-drug resistant strains. The study found that certain modifications led to MIC values as low as 2 μg/mL against MRSA, indicating strong potential for development as new antibiotics .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves solvent selection, stoichiometric ratios, and reaction temperature. For example, using 1,4-dioxane as a solvent with pyridine as a base (as in ) enhances sulfonylation efficiency. Purification via flash chromatography (hexanes/EtOAC + 0.25% Et₃N) reduces byproducts . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly for nitro-group-containing intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks for the piperazine ring (δ 3.4–4.0 ppm for CH₂ groups) and sulfonyl aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. demonstrates chair conformations in piperazine derivatives, validated via hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass ≈ 396.1 g/mol for similar sulfonylpiperazines) .

Q. How can researchers design a preliminary enzyme inhibition assay for this compound?

  • Methodological Answer :

  • Target Selection : Focus on kinases or phosphatases, as sulfonylpiperazines often inhibit enzymes with ATP-binding pockets .
  • Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., nitroblue tetrazolium for redox-active enzymes) . Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reported biological activity data for sulfonylpiperazine derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100-ns trajectories to explain variations in inhibition potency .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., nitro vs. methyl groups) on binding affinity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, controlling for assay conditions (pH, ionic strength) .

Q. How can multi-step synthetic routes address challenges in introducing the 3-nitro-4-methylphenylsulfonyl group?

  • Methodological Answer :

  • Intermediate Stabilization : Protect the nitro group during piperazine coupling using Boc/t-Bu groups ( ).
  • Stepwise Sulfonylation : React piperazine-1-carboxylate with 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous DCM under N₂ to prevent hydrolysis .
  • Workup : Extract unreacted sulfonyl chloride with NaHCO₃ washes, and characterize intermediates via FT-IR (S=O stretch ≈ 1350 cm⁻¹) .

Q. What experimental and computational approaches validate crystallographic data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–N in piperazine) with X-ray data to identify discrepancies >0.02 Å .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm packing motifs .
  • Twinned Data Refinement : Use SHELXD for challenging cases (e.g., pseudo-merohedral twinning) .

Q. How do steric and electronic effects of the 3-nitro substituent influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Steric Maps : Generate CoMFA/CoMSIA models to correlate nitro-group positioning with bioactivity .
  • Electrostatic Potential (ESP) Analysis : Calculate partial charges (e.g., at C-3 of the phenyl ring) to predict electron-withdrawing effects on sulfonamide reactivity .
  • Analog Synthesis : Replace nitro with cyano or trifluoromethyl groups and compare IC₅₀ values .

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